4-Nitro-N-(tert-octyl)benzamide
Overview
Description
4-Nitro-N-(tert-octyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position of the benzene ring and a tert-octyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(tert-octyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with tert-octylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-(tert-octyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed:
Reduction: 4-Amino-N-(tert-octyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 4-Nitrobenzoic acid and tert-octylamine
Scientific Research Applications
Chemistry: 4-Nitro-N-(tert-octyl)benzamide is used as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.
Medicine: While specific medical applications of this compound are not well-documented, benzamide derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities. Further research may reveal similar applications for this compound.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-Nitro-N-(tert-octyl)benzamide is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The amide group provides stability and allows for interactions with enzymes and receptors. The tert-octyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-Nitrobenzamide: Lacks the tert-octyl group, making it less lipophilic and potentially less bioavailable.
N-(tert-octyl)benzamide: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
4-Amino-N-(tert-octyl)benzamide: The reduced form of 4-Nitro-N-(tert-octyl)benzamide, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the combination of its nitro, amide, and tert-octyl groups. This combination imparts specific chemical reactivity, stability, and lipophilicity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACGEWWFPVXRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351336 | |
Record name | 4-Nitro-N-(tert-octyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101354-47-6 | |
Record name | 4-Nitro-N-(tert-octyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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